molecular formula C16H14N2O B14240549 1-Isoquinolinylphenylmethanoneoxime

1-Isoquinolinylphenylmethanoneoxime

Cat. No.: B14240549
M. Wt: 250.29 g/mol
InChI Key: JZBXIZFZADYXNF-LDADJPATSA-N
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Description

1-Isoquinolinylphenylmethanoneoxime is a chemical compound with the molecular formula C16H12N2O It is known for its unique structure, which consists of an isoquinoline ring fused to a phenylmethanone oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isoquinolinylphenylmethanoneoxime can be synthesized through several methods. One common approach involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then heated with phosphorus pentoxide to yield the desired compound . Another method involves the use of grindstone chemistry, where carbonyl compounds are converted into oximes by grinding the reactants at room temperature in the presence of bismuth oxide (Bi2O3) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solvent-free and environmentally friendly methods is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Isoquinolinylphenylmethanoneoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracetic acid, hydrogen peroxide.

    Reduction: Tin and hydrochloric acid, hydrogen with platinum catalyst.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products Formed:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-Isoquinolinylphenylmethanoneoxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-Isoquinolinylphenylmethanoneoxime is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

(NE)-N-[(1-isoquinolin-1-ylcyclohexa-2,4-dien-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C16H14N2O/c19-18-12-16(9-4-1-5-10-16)15-14-7-3-2-6-13(14)8-11-17-15/h1-9,11-12,19H,10H2/b18-12+

InChI Key

JZBXIZFZADYXNF-LDADJPATSA-N

Isomeric SMILES

C1C=CC=CC1(/C=N/O)C2=NC=CC3=CC=CC=C32

Canonical SMILES

C1C=CC=CC1(C=NO)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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